Fmoc-Trp(Boc)-OH
Overview
Description
Fmoc-Trp(Boc)-OH is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .
Synthesis Analysis
Fmoc-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues that are difficult to obtain by other methods .
Molecular Structure Analysis
The molecular structure of Fmoc-Trp(Boc)-OH can be found in various databases such as PubChem .
Chemical Reactions Analysis
Fmoc-Trp(Boc)-OH is used in various chemical reactions. For example, it is used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) . It is also used in the synthesis of peptides with aliphatic α,β-didehydro-α-amino acid residues .
Physical And Chemical Properties Analysis
Fmoc-Trp(Boc)-OH is a solid compound . More detailed physical and chemical properties can be found in various databases and resources .
Scientific Research Applications
Solid-Phase Peptide Synthesis : Fmoc-Trp(Boc)-OH is used in solid-phase peptide synthesis (SPPS). A study by Wahlström and Undén (2009) described how it's incorporated into peptide chains and facilitates purification by HPLC (Wahlström & Undén, 2009).
Peptide Synthesis for Physiological Studies : Zhao Yi-nan and Melanie Key (2013) used Fmoc-Trp(Boc)-OH for synthesizing polypeptides, important for studying physiological processes in human beings and developing disease treatments (Zhao Yi-nan & Key, 2013).
Differentiation of Chiral Phosphorus Enantiomers : Li and Raushel (2007) demonstrated the ability of Fmoc-Trp(Boc)-OH to differentiate enantiomers of chiral phosphorus compounds using NMR spectroscopy, providing a rapid method for measuring enantiomeric purity (Li & Raushel, 2007).
Live-Cell Fluorescence Imaging : Mendive-Tapia et al. (2017) discussed the use of a tryptophan-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, derived from Fmoc-Trp(Boc)-OH, for enhanced live-cell fluorescence imaging (Mendive-Tapia et al., 2017).
Hydrophobic Peptide Synthesis : Shakoori and Gangakhedkar (2014) used Fmoc-Trp(Boc)-OH in the synthesis of hydrophobic peptides for cancer vaccinations, demonstrating its utility in large-scale peptide production (Shakoori & Gangakhedkar, 2014).
Controlled Drug Release : Oh et al. (1999) used Fmoc-Trp(Boc)-OH in the conjugation to poly(d,l-lactic-co-glycolic acid) for controlled drug release from biodegradable microspheres (Oh et al., 1999).
Future Directions
The use of Fmoc-Trp(Boc)-OH in peptide synthesis and drug discovery has shown a resurgence since 2000 . It offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, new methodologies for on-DNA peptide synthesis have been developed . These developments suggest a promising future for the use of Fmoc-Trp(Boc)-OH in peptide drug discovery and other applications .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431755 | |
Record name | Fmoc-Trp(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Trp(Boc)-OH | |
CAS RN |
143824-78-6 | |
Record name | Fmoc-L-Trp(Boc)-OH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143824-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-Trp(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V4CFM5R8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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